REACTION_CXSMILES
|
[CH:1]([C:4]1[N:8]2[CH:9]=[C:10]([C:13]#[C:14][Si](C)(C)C)[CH:11]=[CH:12][C:7]2=[N:6][N:5]=1)([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[CH:1]([C:4]1[N:8]2[CH:9]=[C:10]([C:13]#[CH:14])[CH:11]=[CH:12][C:7]2=[N:6][N:5]=1)([CH3:3])[CH3:2] |f:1.2.3|
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Name
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3-Isopropyl-6-trimethylsilanylethynyl-[1,2,4]triazolo(4,3-a)pyridine
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=NN=C2N1C=C(C=C2)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
4.03 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
This suspension was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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EXTRACTION
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Details
|
which was extracted with (2×100 mL) ethyl acetate
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Type
|
WASH
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Details
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washed with 100 mL of a 1:1 solution of brine and water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN=C2N1C=C(C=C2)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |